

Gisadenafil besylate storage conditions desiccate at RT

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Gisadenafil Besylate

CAS No.: 334827-98-4

Cat. No.: S004610

Get Quote

Stability of Sildenafil as a Reference

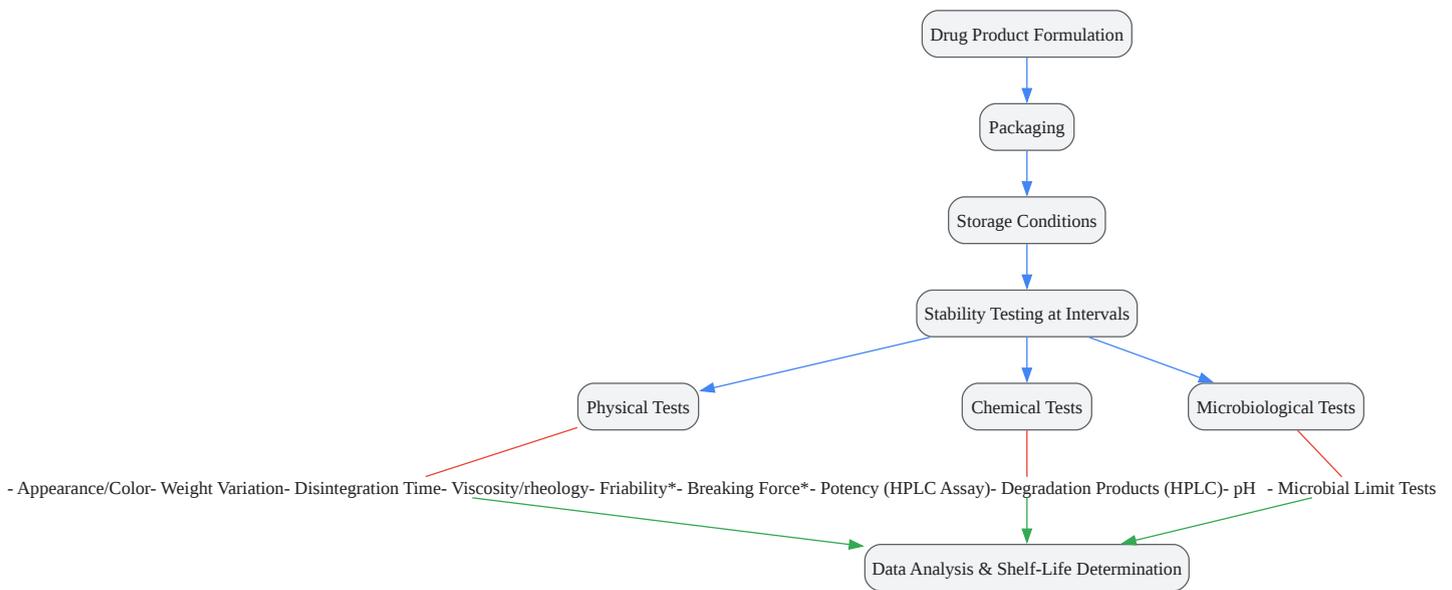
Stability studies for pharmaceutical preparations are highly specific to the drug substance, its salt form, and the final dosage form. The following table summarizes key findings from stability research on compounded formulations of **Sildenafil citrate**, which may offer a methodological framework for investigating **Gisadenafil besylate** [1] [2].

Dosage Form	Storage Conditions	Study Duration	Key Stability Findings
Rapid-Dissolving Tablets [1]	Ambient room temperature (in amber blister packs)	6 months	Potency: Consistently >95% label claim. Physical: No significant changes in appearance, weight, breaking force, or disintegration time. Oral Suspension (2.5 mg/mL) [2]
			30°C/75% RH & 40°C/75% RH (simulating ASEAN climate) 90 days Potency: 99.23% - 103.52% label claim. Physical/Microbiological: Stable appearance, viscosity, and pH; met microbial requirements.

Detailed Experimental Protocol for Stability Studies

For a comprehensive stability assessment, the studies on Sildenafil employed a series of standardized tests. The workflow below outlines the key stages of a pharmaceutical stability study, based on the methodologies

used in the search results.



Click to download full resolution via product page

Stability study workflow for pharmaceutical solid and liquid formulations.

Here is a more detailed breakdown of the key methodologies cited:

- **Sample Preparation and Packaging:** The rapid-dissolving tablets were prepared using a molding technique, heated at 110°C, and then packaged in **amber-colored blister packs with cold-adhesive backing seals** to protect from light and moisture [1]. The oral suspension was a compounded formulation using a generic 100 mg tablet as the active ingredient [2].

- **Storage Conditions and Sampling:** Studies stored the samples at controlled temperatures and humidity. The tablets were kept at **ambient room temperature** [1], while the suspension was tested at **30°C/75% RH and 40°C/75%RH** to simulate tropical conditions, following the ASEAN guideline on stability studies [2]. Samples were tested at pre-determined intervals (e.g., time zero, 30, 60, 90 days).
- **Key Analytical Methods:**
 - **Potency and Purity (Chemical Stability):** Analyzed using a **stability-indicating High-Performance Liquid Chromatography (HPLC)** method. The method was validated for accuracy, precision, and linearity. Stability was confirmed by the drug content remaining above **95% of the label claim** and the absence of new degradation peaks in the chromatogram [1] [2].
 - **Physical Stability Tests:** Included checks for visual appearance, color, odor, and more specialized tests like **weight variation, breaking force (hardness), friability, and disintegration time** for tablets, and **viscosity, pH, and sedimentation** for suspensions [1] [2].
 - **Microbiological Stability (for suspensions):** The preparation was tested to ensure it met the general requirements for microbial counts throughout the study period [2].

A Path Forward for **Gisadenafil Besylate**

Since **Gisadenafil besylate** appears to be a development-stage compound, you may need to pursue alternative avenues to obtain specific data.

- **Consult Regulatory and Patent Filings:** Detailed stability data is typically contained in the **Chemistry, Manufacturing, and Controls (CMC)** section of regulatory submissions (like the Common Technical Document) to agencies such as the FDA or EMA. These documents may not be publicly accessible, but related **patent applications** can sometimes include exemplary stability data.
- **Establish a Primary Stability Protocol:** In the absence of specific data, you can design a rigorous stability study for **Gisadenafil besylate** based on ICH guidelines (Q1A(R2)) using the methodologies for Sildenafil as a template. This would involve storing the drug substance and product under long-term (e.g., 25°C ± 2°C/60% RH ± 5% RH) and accelerated conditions (e.g., 40°C ± 2°C/75% RH ± 5% RH) and testing against a defined specification [1] [2].

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Physical-chemical Stability of Compounded Sildenafil 100- ... [pubmed.ncbi.nlm.nih.gov]
2. Physicochemical and Microbiological Stability of the ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Gisadenafil besylate storage conditions desiccate at RT].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b004610#gisadenafil-besylate-storage-conditions-desiccate-at-rt>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com